molecular formula C16H14F2N4OS B2637500 (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1239715-33-3

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2637500
CAS No.: 1239715-33-3
M. Wt: 348.37
InChI Key: SMSKIGPTYHDVJI-UHFFFAOYSA-N
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Description

The compound “(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide” is a structurally complex enamide derivative featuring a propenamide backbone with three key substituents:

Cyano group (CN): Enhances electrophilicity and participates in hydrogen bonding interactions.

3,5-Dimethyl-1H-pyrazol-4-yl group: A heterocyclic aromatic system contributing to planar geometry and π-π stacking interactions.

The E-configuration of the enamide double bond ensures spatial alignment of substituents, influencing molecular recognition and crystallinity. While direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its synthesis likely involves coupling reactions (e.g., amidation, Suzuki-Miyaura) or nucleophilic substitutions, as seen in analogous propanamide derivatives .

Properties

IUPAC Name

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4OS/c1-9-14(10(2)22-21-9)7-11(8-19)15(23)20-12-3-5-13(6-4-12)24-16(17)18/h3-7,16H,1-2H3,(H,20,23)(H,21,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSKIGPTYHDVJI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the difluoromethylsulfanyl phenyl ring: This can be done through nucleophilic substitution reactions where the phenyl ring is introduced using difluoromethylsulfanyl halides.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit promising anti-inflammatory and anticancer properties. The unique structural features of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide suggest potential therapeutic applications in:

  • Cancer Treatment : The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Inflammatory Diseases : It may modulate inflammatory pathways, providing relief in conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Anti-Cancer Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines.
  • Anti-inflammatory Research : Animal models have shown that treatment with similar compounds reduced markers of inflammation and improved clinical outcomes in models of chronic inflammatory diseases.

Potential Applications

Given its structural characteristics and biological activities, this compound has potential applications in:

Application AreaPotential Use Cases
Cancer TherapyInhibition of tumor growth; apoptosis induction
Inflammatory DiseasesTreatment for arthritis; modulation of immune response
Pulmonary ConditionsPotential for treating chronic obstructive pulmonary disease (COPD) and asthma

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

The compound belongs to the enamide class, which shares a conjugated system (C=C-N-C=O) that stabilizes molecular conformation. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Impact Synthesis Pathway
(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide Cyano, difluoromethylsulfanyl, pyrazolyl Enhanced electrophilicity, metabolic stability, π-π stacking Likely via nucleophilic substitution or palladium-catalyzed coupling
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Thiazole, oxadiazole, sulfanyl Improved solubility, hydrogen bonding Reflux with hydrazine hydrate/CS₂/KOH
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(imidazolyl)pyridin-2-yl)propanamide Methoxyphenyl, imidazole, fluorophenyl Increased lipophilicity, fluorescence Palladium-catalyzed cross-coupling

Key Observations:

Electron-Withdrawing Groups (EWGs): The difluoromethylsulfanyl group in the target compound likely increases acidity at the sulfur atom compared to non-fluorinated sulfanyl analogues, altering reactivity in nucleophilic substitutions .

Heterocyclic Impact: The 3,5-dimethylpyrazole ring may enhance crystallinity compared to flexible oxadiazole/thiazole derivatives, as rigid heterocycles promote ordered crystal packing .

Synthetic Complexity: The target compound’s synthesis may require stricter anhydrous conditions (e.g., DMF/LiH ) compared to simpler propanamides due to the sensitivity of the cyano group.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal engineering, are influenced by the cyano and enamide groups. The cyano group can act as a hydrogen bond acceptor, while the enamide NH participates as a donor. This dual functionality contrasts with compounds like those in , where sulfanyl and amide groups dominate hydrogen bonding .

Spectroscopic Characterization

While NMR/UV data for the target compound are unavailable, analogues in highlight typical characterization methods:

  • ¹H-NMR: Pyrazole protons (δ 2.1–2.5 ppm for methyl groups) and aromatic protons (δ 7.0–8.0 ppm).
  • ¹³C-NMR: Cyano carbon (δ 110–120 ppm), carbonyl (δ 165–170 ppm) .

Research Findings and Limitations

Biological Relevance: Fluorine atoms and pyrazole rings are associated with kinase inhibition or antimicrobial activity in related compounds, though specific data for this molecule are lacking in the evidence.

Crystallography: SHELX software () is widely used for refining such structures, but the compound’s crystallization behavior remains unstudied in the provided literature.

Biological Activity

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including anticancer effects, anti-inflammatory properties, and its role as a dihydroorotate dehydrogenase (DHO-DHase) inhibitor.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyano group, a pyrazole ring, and difluoromethylsulfanyl substituents. The molecular formula is C18H18F2N4SC_{18}H_{18}F_2N_4S with a molecular weight of approximately 368.43 g/mol. Its structural complexity may enhance its biological activity and metabolic stability.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities:

Activity Description
Anticancer Properties Exhibits moderate to significant anticancer activity in various cancer cell lines.
Anti-inflammatory Effects Potential to reduce inflammation through inhibition of specific pathways.
DHO-DHase Inhibition Acts as an intermediate in the synthesis of DHO-DHase inhibitors, relevant for autoimmune diseases.

Anticancer Activity

Several studies have focused on the anticancer properties of similar compounds. For instance, derivatives with difluoromethyl groups have shown promising results in inhibiting tumor growth in vitro. These compounds often target specific pathways involved in cancer cell proliferation and survival.

A case study demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Experimental models have shown that treatment with this compound leads to a significant decrease in these cytokines, suggesting its potential use in conditions like rheumatoid arthritis.

Dihydroorotate Dehydrogenase Inhibition

This compound serves as a synthetic intermediate for DHO-DHase inhibitors, which are crucial in the treatment of autoimmune diseases like multiple sclerosis. Research indicates that DHO-DHase inhibitors can modulate immune responses effectively, making this compound a candidate for further development in therapeutic applications.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Prepare the pyrazole core via cyclization of hydrazine derivatives with diketones (e.g., acetylacetone), followed by alkylation or functionalization at the 4-position .
  • Step 2: Introduce the difluoromethylsulfanyl group via nucleophilic substitution or thiol-ene chemistry under anhydrous conditions to avoid hydrolysis .
  • Step 3: Form the enamide linkage through a condensation reaction between the cyanoacetamide derivative and the substituted phenylamine, using catalysts like piperidine or acetic acid under reflux .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or DCM/hexane mixtures .

Basic Question: How can the stereochemical configuration (E/Z) of the enamide be confirmed experimentally?

Answer:

  • X-ray crystallography is the gold standard. Refinement via SHELXL (using Olex2 or similar software) resolves bond angles and torsional parameters to confirm the (E)-configuration .
  • NMR spectroscopy : Compare coupling constants (J values) of the α,β-unsaturated carbonyl protons. (E)-isomers typically exhibit larger J values (~12–16 Hz) due to trans-vicinal coupling .

Advanced Question: How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved for this compound?

Answer:

  • Cross-validation : Compare experimental bond lengths/angles with averaged values from the Cambridge Structural Database (CSD) for similar fragments (e.g., enamide, pyrazole, difluoromethylsulfanyl groups) .
  • Refinement protocols : Use SHELXL’s restraints (e.g., DFIX, DELU) to harmonize outliers while preserving chemically reasonable geometry .
  • Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .

Advanced Question: What computational strategies predict the compound’s hydrogen-bonding patterns and supramolecular assembly?

Answer:

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R₁²(6), R₂²(8)) using Etter’s formalism to predict dimerization or chain formation .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to identify potential donor/acceptor sites (e.g., pyrazole N–H, carbonyl O) .
  • Crystal packing prediction : Use software like Mercury (CSD) to simulate lattice energies and dominant intermolecular interactions .

Methodological Question: How can reaction yields be optimized for the difluoromethylsulfanyl functionalization step?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Temperature control : Maintain reactions at 0–5°C during thiolate anion formation to prevent decomposition .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Advanced Question: How do steric effects from the 3,5-dimethylpyrazole group influence the compound’s conformational flexibility?

Answer:

  • Torsional angle analysis : Extract dihedral angles (e.g., pyrazole-enamide linkage) from X-ray data to quantify steric hindrance .
  • Molecular dynamics (MD) simulations : Simulate rotational energy barriers using AMBER or GROMACS to assess restricted motion .
  • Comparative crystallography : Analyze analogous structures in the CSD to identify trends in substituent-driven conformational locking .

Methodological Question: What strategies mitigate challenges in characterizing the compound’s stability under ambient conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .
  • Mass spectrometry (HRMS) : Identify degradation products (e.g., hydrolysis of the cyano or enamide groups) .
  • Crystallinity assessment : Compare PXRD patterns before/after stress testing to detect amorphous phase formation .

Advanced Question: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Answer:

  • Descriptor selection : Calculate electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and topological (e.g., Kier shape indices) parameters .
  • Training datasets : Use bioactivity data from analogues (e.g., pyrazole-based inhibitors) to establish structure-activity trends .
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness .

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